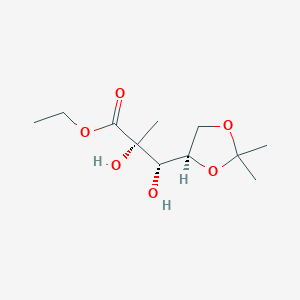

![molecular formula C6H3Br2N3 B3169258 3,8-Dibromoimidazo[1,2-A]pyrazine CAS No. 936361-36-3](/img/structure/B3169258.png)

3,8-Dibromoimidazo[1,2-A]pyrazine

Descripción general

Descripción

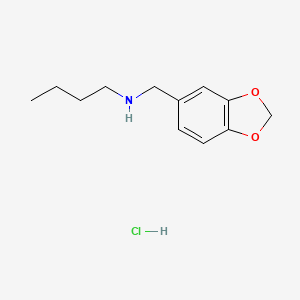

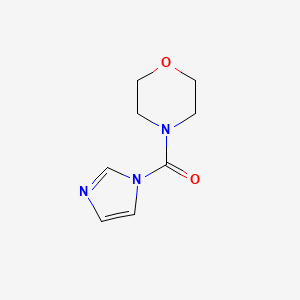

“3,8-Dibromoimidazo[1,2-A]pyrazine” is a chemical compound with the molecular formula C6H3Br2N3 . It is a solid substance at room temperature . The IUPAC name for this compound is 6,8-dibromoimidazo[1,2-a]pyrazine . The InChI code for this compound is 1S/C6H3Br2N3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H .

Molecular Structure Analysis

The molecular weight of “this compound” is 276.92 . The compound has three hydrogen bond acceptors and no hydrogen bond donors . The compound’s molar refractivity is 50.3±0.5 cm3 .

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 2.4±0.1 g/cm3 . The compound’s polar surface area is 30 Å2 . Its molar volume is 117.3±7.0 cm3 .

Aplicaciones Científicas De Investigación

Industrial Process Development

The Groebke–Blackburn–Bienaymé reaction enables the efficient preparation of 3-aminoimidazo[1,2-a]pyrazines, a scaffold found in many drugs, through a multicomponent cyclization process. This synthesis pathway facilitates the production of various 3-aminoimidazo[1,2-a]pyrazines with high yield and excellent purity, showcasing the scaffold's utility in drug development processes (Baenziger, Durantie, & Mathes, 2017).

Chemiluminescent Properties

3,7-Dihydroimidazo[1,2-a]pyrazine-3-ones, derivable from 2-amino-3,5-dibromopyrazine, exhibit 'pseudo-flash' chemiluminescence, initiated by peroxymonocarbonate. This property is significant for bioconjugation applications, underscoring the scaffold's potential in biochemical assays and imaging studies (Adamczyk et al., 2003).

Antimicrobial Activity

Heterocyclic compounds featuring imidazo[1,2-a]pyrazine and related scaffolds have been synthesized to exhibit antimicrobial, anti-inflammatory, and analgesic activities. These compounds' bioactivity highlights their potential as templates for developing new therapeutic agents with diverse biological effects (Zaki, Sayed, & Elroby, 2016).

Kinase Inhibition

Imidazo[1,2-a]pyrazines have been developed as ATP-competitive inhibitors of CHK1 and other kinases, indicating the scaffold's versatility in generating compounds with significant biological activities. The ability to inhibit various kinases, including CHK2 and ABL, depending on substitution patterns, demonstrates this scaffold's utility in targeted cancer therapies (Matthews et al., 2010).

Green Synthesis Approaches

Catalyst-free annulation reactions under microwave irradiation in green solvents have been developed for synthesizing imidazo[1,2-a]pyrazines, emphasizing environmentally friendly synthetic methodologies. This approach facilitates the rapid and eco-conscious generation of these compounds, expanding their potential applications in medicinal chemistry and drug discovery processes (Rao et al., 2018).

Mecanismo De Acción

Safety and Hazards

“3,8-Dibromoimidazo[1,2-A]pyrazine” is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation as well as respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

3,8-dibromoimidazo[1,2-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-3-10-6-5(8)9-1-2-11(4)6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVCJNVMXJJHTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=N1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B3169210.png)

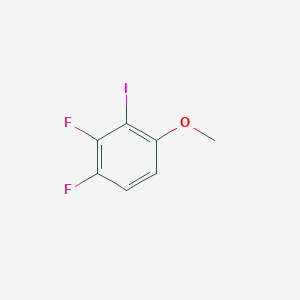

![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride](/img/structure/B3169228.png)

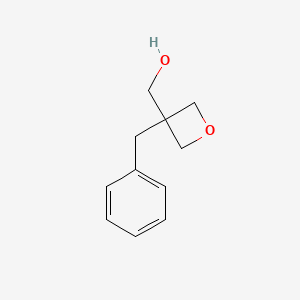

![2-Azabicyclo[2.2.2]octan-1-ylmethanol](/img/structure/B3169273.png)